5'-O-Dmt-2'-o-methylcytidine

描述

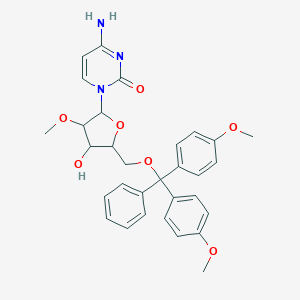

5’-O-Dimethoxytrityl-2’-O-methylcytidine is a modified nucleoside used in various biochemical and pharmaceutical applications. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is methylated, and the 5’ position is protected with a dimethoxytrityl group. This modification enhances the stability and functionality of the nucleoside, making it valuable in the synthesis of oligonucleotides and other nucleic acid-based compounds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dimethoxytrityl-2’-O-methylcytidine typically involves the following steps:

Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of cytidine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms 5’-O-Dimethoxytrityl-cytidine.

Methylation of the 2’ Hydroxyl Group: The 2’ hydroxyl group is methylated using methyl iodide in the presence of a strong base like sodium hydride. .

Industrial Production Methods

Industrial production of 5’-O-Dimethoxytrityl-2’-O-methylcytidine follows similar synthetic routes but on a larger scale. The process involves:

Large-scale protection and methylation reactions: Using industrial reactors and optimized conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels.

化学反应分析

Types of Reactions

5’-O-Dimethoxytrityl-2’-O-methylcytidine undergoes various chemical reactions, including:

Deprotection: The dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.

Phosphoramidite Coupling: It can be used in phosphoramidite chemistry for the synthesis of oligonucleotides

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used to remove the dimethoxytrityl group.

Phosphoramidite Coupling: Phosphoramidite reagents and activators like tetrazole are used in the coupling reactions

Major Products Formed

Free Nucleoside: After deprotection, the major product is 2’-O-methylcytidine.

Oligonucleotides: Through phosphoramidite coupling, various oligonucleotides can be synthesized

科学研究应用

Synthesis of Oligonucleotides

Stability Enhancement : The incorporation of 5'-O-Dmt-2'-O-methylcytidine into oligonucleotides improves their resistance to enzymatic degradation. This modification allows for longer-lasting and more effective therapeutic agents in gene therapy and antisense oligonucleotide applications.

Phosphoramidite Chemistry : As a phosphoramidite, this compound serves as a building block in the synthesis of oligonucleotides. Its chemical structure facilitates efficient coupling reactions during oligonucleotide synthesis, allowing for the creation of complex sequences necessary for various research applications.

Gene Silencing and Antisense Therapies

Mechanism of Action : Oligonucleotides containing this compound exhibit enhanced binding affinity to complementary RNA or DNA strands. This property is crucial for gene silencing techniques, where the goal is to inhibit the expression of specific genes by targeting their mRNA.

Case Studies : Research has demonstrated that oligonucleotides modified with this compound show improved efficacy in antisense therapies, leading to significant reductions in target gene expression in cellular models. For example, studies have indicated successful application in reducing oncogene expression, showcasing potential for cancer therapies .

Therapeutic Applications

Drug Development : The stability and binding properties of oligonucleotides featuring this compound make them promising candidates for drug development. Their ability to resist degradation allows for sustained therapeutic effects, which is critical in treating chronic diseases such as cancer and viral infections .

Clinical Trials : Ongoing clinical trials are investigating the use of modified oligonucleotides in various therapeutic contexts, including genetic disorders and infectious diseases. The preliminary results indicate favorable outcomes regarding safety and efficacy, with modifications enhancing cellular uptake and bioavailability .

Research Applications

Molecular Probes : Modified nucleosides like this compound can be utilized as molecular probes in research settings. They are employed in techniques such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR), where their stability improves signal detection and quantification accuracy.

Functional Studies : The incorporation of this compound into RNA sequences allows researchers to study the functional roles of specific nucleotides within larger genetic constructs. This application is vital for understanding regulatory mechanisms in gene expression and RNA processing .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of Oligonucleotides | Building block for stable oligonucleotide synthesis | Enhanced stability against degradation |

| Gene Silencing | Effective binding to target mRNA for gene inhibition | Improved efficacy in reducing gene expression |

| Therapeutic Applications | Potential use in drug development for chronic diseases | Sustained therapeutic effects |

| Research Applications | Utilized as molecular probes in various assays | Improved detection accuracy |

作用机制

The mechanism of action of 5’-O-Dimethoxytrityl-2’-O-methylcytidine involves its incorporation into nucleic acids. The methylation at the 2’ position enhances the stability of the nucleic acid by increasing resistance to enzymatic degradation. This modification also improves binding affinity and specificity in hybridization reactions, making it effective in gene silencing and molecular diagnostics .

相似化合物的比较

Similar Compounds

2’-O-Methylcytidine: Lacks the dimethoxytrityl protection at the 5’ position.

5’-O-Dimethoxytrityl-2’-Deoxycytidine: Lacks the methylation at the 2’ position.

N4-Benzoyl-5’-O-Dimethoxytrityl-2’-O-methylcytidine: Contains an additional benzoyl protection at the N4 position

Uniqueness

5’-O-Dimethoxytrityl-2’-O-methylcytidine is unique due to its dual protection and methylation, which provides enhanced stability and functionality compared to its analogs. This makes it particularly valuable in the synthesis of stable and high-affinity oligonucleotides .

生物活性

5'-O-Dmt-2'-O-methylcytidine (DMT-C) is a modified nucleoside that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of cytidine, characterized by the presence of a dimethoxytrityl (DMT) group at the 5' position and a methoxy group at the 2' position. Its chemical formula is C15H17N3O5, with a molecular weight of 317.31 g/mol. The presence of these modifications enhances its stability and solubility, making it an attractive candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O5 |

| Molecular Weight | 317.31 g/mol |

| CAS Number | 103285-21-8 |

| Solubility | Soluble in DMSO |

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. A study demonstrated that this compound effectively inhibited the replication of various RNA viruses, including influenza and hepatitis C virus (HCV). The mechanism of action involves the incorporation of DMT-C into viral RNA, leading to premature termination of RNA synthesis.

Cytotoxicity and Cell Viability

In vitro assays have been conducted to evaluate the cytotoxic effects of DMT-C on mammalian cell lines. These studies utilized various cell lines, including HeLa and HepG2 cells, to assess cell viability through assays such as MTT and LDH release.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 12.5 | MTT |

| HepG2 | 15.0 | LDH Release |

The results indicate that DMT-C exhibits moderate cytotoxicity, which may be beneficial in targeting rapidly dividing cancer cells while minimizing effects on normal cells.

The mechanism by which DMT-C exerts its biological effects is multifaceted:

- Inhibition of Viral Replication : By mimicking natural nucleosides, DMT-C can be incorporated into viral RNA, disrupting normal replication processes.

- Induction of Apoptosis : Studies have shown that treatment with DMT-C can lead to increased levels of pro-apoptotic factors in treated cells, suggesting an apoptotic pathway activation.

- Cell Cycle Arrest : Flow cytometry analyses revealed that DMT-C treatment resulted in G1 phase arrest in several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 1: Antiviral Efficacy Against HCV

A recent study evaluated the antiviral efficacy of DMT-C against HCV using a replicon system. The results showed that DMT-C significantly reduced HCV RNA levels in a dose-dependent manner, with an IC50 value of approximately 10 µM. The study concluded that DMT-C could serve as a lead compound for further development in HCV therapy.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on breast cancer cell lines (MCF-7), treatment with DMT-C resulted in a significant reduction in cell proliferation (p < 0.05), alongside increased apoptosis markers such as cleaved caspase-3. This suggests that DMT-C may offer therapeutic potential in breast cancer treatment.

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O7/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)34-18-17-26(32)33-30(34)36/h4-18,25,27-29,35H,19H2,1-3H3,(H2,32,33,36)/t25-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUECLTUXFCGWTO-YXINZVNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。